molecular formula C16H20N4O4S2 B6120743 N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide

N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide

Cat. No. B6120743
M. Wt: 396.5 g/mol
InChI Key: SBFLGTWEYXMMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide involves the inhibition of several kinases, including BTK, ITK, and JAK3. These kinases are involved in various cellular signaling pathways and have been implicated in the development of several diseases, including cancer and autoimmune disorders. By inhibiting these kinases, N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide has the potential to disrupt the signaling pathways involved in these diseases.
Biochemical and Physiological Effects:
N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide has been found to have several biochemical and physiological effects. This compound has been found to have inhibitory effects on several kinases, including BTK, ITK, and JAK3. These kinases are involved in various cellular signaling pathways and have been implicated in the development of several diseases, including cancer and autoimmune disorders. N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide has the potential to disrupt these signaling pathways and has been studied for its potential therapeutic applications in these disease areas.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide in lab experiments is its potential therapeutic applications in disease areas such as cancer and autoimmune disorders. This compound has been found to have inhibitory effects on several kinases involved in these diseases, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the study of N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide. One direction is to further explore its potential therapeutic applications in disease areas such as cancer and autoimmune disorders. Another direction is to study its mechanism of action in more detail, including its effects on other cellular signaling pathways. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential for use in combination therapies with other drugs.

Synthesis Methods

The synthesis of N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide involves several steps. The starting materials are 4-methoxyphenylpiperazine and 2-bromoacetic acid. These compounds are reacted together in the presence of a base to form the intermediate compound, 4-methoxyphenylpiperazine-1-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. Finally, this acid chloride is reacted with 2-amino-4-sulfamoylthiazole to form N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide.

Scientific Research Applications

N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide has been studied for its potential use in scientific research. This compound has been found to have inhibitory effects on several kinases, including BTK, ITK, and JAK3. These kinases are involved in various cellular signaling pathways and have been implicated in the development of several diseases, including cancer and autoimmune disorders. N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide has been found to have potential therapeutic applications in these disease areas.

properties

IUPAC Name

N-[5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S2/c1-12(21)18-16-17-11-15(25-16)26(22,23)20-9-7-19(8-10-20)13-3-5-14(24-2)6-4-13/h3-6,11H,7-10H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFLGTWEYXMMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.